![molecular formula C16H12N2OS B13650797 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule can potentially enhance its biological activity and make it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the formation of the benzofuran and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent, while the thiazole ring can be formed through the reaction of a thioamide with a haloketone .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques to ensure the purity of the final product. Techniques such as recrystallization and chromatography are commonly used in the purification process .
化学反应分析
Types of Reactions
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
The uniqueness of 4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine lies in the combination of benzofuran and thiazole rings within a single molecule. This structural feature can potentially enhance its biological activity and make it a valuable compound for various applications .
属性
分子式 |
C16H12N2OS |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
4-(1-benzofuran-2-yl)-6-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H12N2OS/c1-9-6-11(15-14(7-9)20-16(17)18-15)13-8-10-4-2-3-5-12(10)19-13/h2-8H,1H3,(H2,17,18) |
InChI 键 |
JTGFHJLNWRGXHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
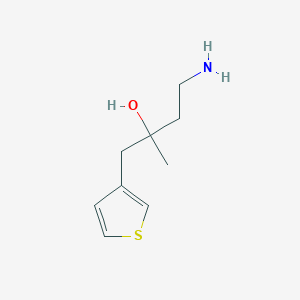
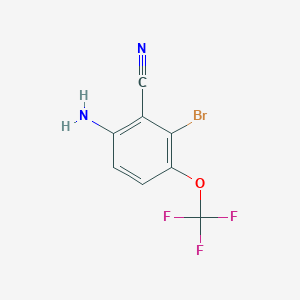


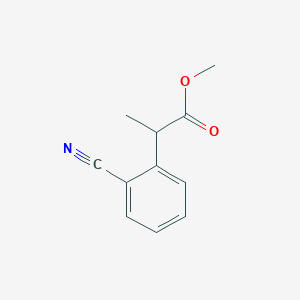
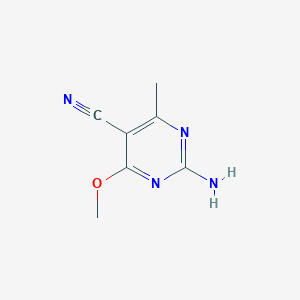

![(6S)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13650770.png)
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
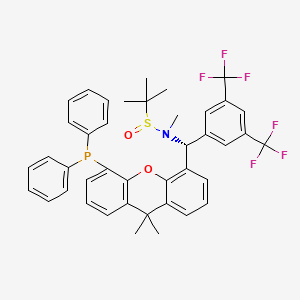
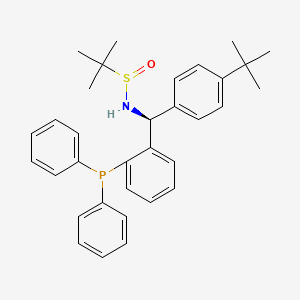
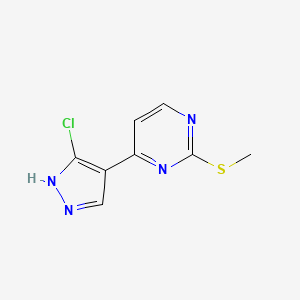
![(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B13650795.png)
